ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate
Description
Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a substituted indole derivative featuring a complex substitution pattern. Its structure includes:
- Ethyl and methyl groups at positions 1 and 2 of the indole ring, respectively.
- A 2-methylbenzoyloxy substituent at position 3.
- An ethyl ester at position 2.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-(2-methylbenzoyl)oxyindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-5-23-15(4)20(22(25)26-6-2)18-13-16(11-12-19(18)23)27-21(24)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3 |
InChI Key |
DOCQIAJCZARQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps include esterification and benzoylation to introduce the ethyl and benzoyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : The target compound’s 2-methylbenzoyloxy group introduces steric hindrance compared to smaller groups like methoxy () or linear acyloxy chains (). This may reduce solubility but enhance lipophilicity.
- Ester Position : Unlike ethyl 5-methoxyindole-2-carboxylate (C2 ester, ), the target’s C3 ester may alter hydrolysis kinetics and intermolecular interactions.
- Fluorine vs. Methylbenzoyloxy : Fluorinated analogs () prioritize electronic effects (e.g., C–F dipole), whereas the target’s methylbenzoyloxy group emphasizes π-π stacking and hydrophobic interactions.
Comparison of Methods :
- The target compound likely requires 2-methylbenzoyl chloride for acylation at position 5, contrasting with ’s use of 4-aminobenzophenone for carboxamide formation.
- Reaction conditions (e.g., DMSO reflux at 190°C in ) suggest thermal stability of the indole core, critical for preserving substituent integrity.
Physicochemical Properties
Melting Points and Solubility
Biological Activity
Ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate (CAS No: 372499-07-5) is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.43 g/mol. The compound features an indole ring system substituted with an ethyl group, a methyl group, and a benzoyl moiety, which contribute to its biological activity.
Antitumor Activity
Indole derivatives have been extensively studied for their antitumor properties. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in human cancer cells through the activation of caspase pathways.
A study by Liu et al. (2016) demonstrated that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structure–activity relationship (SAR) analysis indicated that the presence of the benzoyl group enhances the compound's ability to bind to target proteins involved in cancer progression.
Antimicrobial Properties
Research has indicated that indole derivatives possess antimicrobial properties. This compound has shown activity against various bacterial strains and fungi. Kipp et al. (1999) reported that certain indole compounds exhibit antifungal activity by disrupting fungal cell membranes, leading to cell death.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, inhibiting proliferation.
- Antimicrobial Action : The compound disrupts microbial cell wall integrity, leading to increased permeability and eventual cell lysis.
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF7). The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 20 µM).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 1-Ethyl-2-Methyl... | MCF7 | 15 |
| Doxorubicin | MCF7 | 20 |
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial activity of various indole derivatives, including this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
